molecular formula C8H8FIO B13942072 2-Ethoxy-1-fluoro-3-iodobenzene

2-Ethoxy-1-fluoro-3-iodobenzene

Cat. No.: B13942072
M. Wt: 266.05 g/mol
InChI Key: GKWKNAWZIWVKEM-UHFFFAOYSA-N
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Description

2-Ethoxy-1-fluoro-3-iodobenzene is an organic compound with the molecular formula C8H8FIO. It is a derivative of benzene, where the benzene ring is substituted with ethoxy, fluoro, and iodo groups. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-1-fluoro-3-iodobenzene typically involves multi-step organic reactions. One common method includes the electrophilic aromatic substitution of a benzene derivative. The process may involve:

    Friedel-Crafts Acylation: This step introduces an acyl group to the benzene ring.

    Conversion to Alkane: The acyl group is then converted to an alkane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of advanced catalysts and controlled reaction conditions ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1-fluoro-3-iodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce complex organic molecules with extended carbon chains or rings.

Scientific Research Applications

2-Ethoxy-1-fluoro-3-iodobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential interactions with biological molecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Ethoxy-1-fluoro-3-iodobenzene involves its reactivity with various molecular targets. The electrophilic aromatic substitution reactions are a key aspect, where the compound forms intermediates that can further react to form stable products. The molecular pathways involved include the formation of benzenonium intermediates and subsequent proton removal to restore aromaticity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-1-fluoro-3-iodobenzene is unique due to the specific arrangement of its substituents, which influences its reactivity and the types of reactions it can undergo. The presence of both electron-withdrawing (fluoro) and electron-donating (ethoxy) groups makes it a versatile compound in organic synthesis.

Properties

Molecular Formula

C8H8FIO

Molecular Weight

266.05 g/mol

IUPAC Name

2-ethoxy-1-fluoro-3-iodobenzene

InChI

InChI=1S/C8H8FIO/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5H,2H2,1H3

InChI Key

GKWKNAWZIWVKEM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=C1I)F

Origin of Product

United States

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